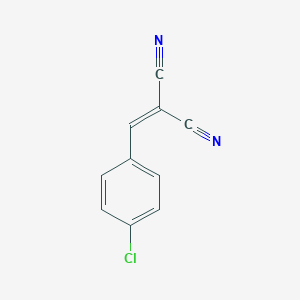

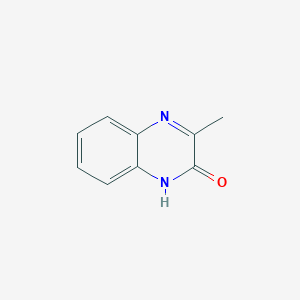

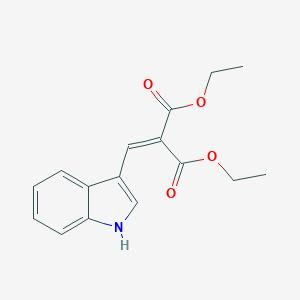

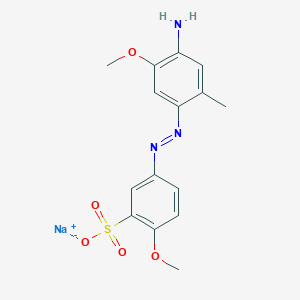

3-Metilquinoxalin-2-ol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La 3-metil-2-quinoxalinona tiene varias aplicaciones en la investigación científica:

Síntesis Farmacéutica: Se utiliza como intermedio en la síntesis de varios compuestos farmacéuticos.

Catálisis: Participa en reacciones catalíticas heterogéneas para la funcionalización de quinoxalinonas.

Ciencia de los Materiales:

Mecanismo De Acción

El mecanismo de acción de la 3-metil-2-quinoxalinona implica su capacidad para sufrir varias reacciones químicas, como la condensación y la sustitución, para formar diferentes derivados. Estos derivados pueden interactuar con objetivos moleculares y vías en los sistemas biológicos. Por ejemplo, los productos de condensación con aldehídos aromáticos pueden reaccionar aún más con otros reactivos para formar moléculas complejas con actividad biológica potencial .

Análisis Bioquímico

Biochemical Properties

They have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions

Cellular Effects

Quinoxaline derivatives have been shown to have significant impacts on various types of cells and cellular processes .

Metabolic Pathways

Quinoxaline derivatives are known to be involved in various metabolic pathways .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Un método común para sintetizar la 3-metil-2-quinoxalinona implica la reacción de la o-fenilendiamina con piruvato de sodio en ácido acético acuoso. La reacción generalmente se lleva a cabo a temperatura ambiente durante aproximadamente tres horas . Las condiciones de reacción son suaves, lo que hace que este método sea adecuado para la síntesis a escala de laboratorio.

Métodos de Producción Industrial

En entornos industriales, la síntesis de la 3-metil-2-quinoxalinona puede implicar métodos más escalables y rentables. Estos métodos a menudo se centran en optimizar las condiciones de reacción para aumentar el rendimiento y reducir los costos de producción. Los detalles específicos sobre los métodos de producción industrial no están fácilmente disponibles en la literatura.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 3-metil-2-quinoxalinona sufre varios tipos de reacciones químicas, que incluyen:

Reacciones de Condensación: Se condensa con aldehídos aromáticos para formar 3-(estiril sustituido)-2-quinoxalinonas.

Bromación: Se somete a bromación de cadena lateral para producir 3-bromometil-2-quinoxalinona.

Reacciones de Sustitución: El producto bromado puede reaccionar aún más con aminas aromáticas, sal de sodio de sacarina y ftalimida de potasio.

Reactivos y Condiciones Comunes

Aldehídos aromáticos: Se utilizan en reacciones de condensación.

Bromo en ácido acético: Se utiliza para la bromación.

Morfolina, metóxido de sodio, piperidina: Se utilizan en reacciones de sustitución.

Productos Principales

3-(Estiril sustituido)-2-quinoxalinonas: Formadas a partir de reacciones de condensación.

3-Bromometil-2-quinoxalinona: Formada a partir de la bromación.

Varias Quinoxalinonas Sustituidas: Formadas a partir de reacciones de sustitución.

Comparación Con Compuestos Similares

Compuestos Similares

Quinoxalina: El compuesto principal de la 3-metil-2-quinoxalinona.

2-Metilquinoxalina: Un compuesto similar con un grupo metilo en una posición diferente.

3-Metilquinoxalina: Otro compuesto similar con un patrón de sustitución diferente.

Singularidad

La 3-metil-2-quinoxalinona es única debido a su patrón de sustitución específico, que le permite sufrir una variedad de reacciones químicas para formar derivados diversos. Esta versatilidad la convierte en un intermedio valioso en la síntesis farmacéutica y otras aplicaciones de investigación científica .

Propiedades

IUPAC Name |

3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIMNRPAEPIYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161219 | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658458 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14003-34-0 | |

| Record name | 3-Methyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14003-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014003340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinoxalin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-Hydroxy-3-methylquinoxaline?

A1: 2-Hydroxy-3-methylquinoxaline, also known as 3-Methyl-2-quinoxalinol, has the following characteristics:

- [1] The molecule likely exists in the keto-form in the solid phase and the hydroxy-form (enol-form) in the gaseous phase.

- [1] Density Functional Theory (DFT) calculations using the B3LYP/6-311G** hybrid exchange-correlation energy functional were employed to determine the most stable geometries and relative stability of the molecule.

Q2: How can 2-Hydroxy-3-methylquinoxaline be synthesized?

A2: Several synthesis pathways are presented in the research:

- [2] It is a product in the synthesis of 3,6-dimethyl-1,4,5,8-tetra-azaphenanthrene (3,6dmTAP). The process involves nitration of 2-hydroxy-3-methylquinoxaline, followed by a series of reactions including treatment with POCl3, hydrazine, and glyoxal.

- [3] It serves as a fluorescent derivative in a fluorometric assay for D-amino acid oxidase. The compound is formed through the condensation of pyruvate with o-phenylenediamine in an acidic medium.

Q3: What are the applications of 2-Hydroxy-3-methylquinoxaline?

A3: The research highlights two primary applications:

- [4] Fluorescent Derivatizing Agent: It is utilized in the microquantitative analysis of lactate and pyruvate in biological samples. The compound is formed through the enzymatic conversion of lactate to pyruvate, followed by derivatization with o-phenylenediamine, and subsequent detection using high-performance liquid chromatography (HPLC).

- [5] Synthetic Intermediate: It is a key starting material for preparing 3-substituted-2(1H)-quinoxalinones. This synthesis involves the generation of a dianion of 2-hydroxy-3-methylquinoxaline using lithium diisopropylamide (LDA), followed by its reaction with various electrophilic reagents.

Q4: What is known about the stability of 2-Hydroxy-3-methylquinoxaline?

A4: Although specific stability data is not provided, the following insights are available:

- [6] The Knudsen mass-loss effusion technique was used to determine the compound's vapor pressure at various temperatures, providing insights into its volatility and thermal stability within the studied temperature range.

- [7] The synthesis of derivatives, such as Schiff bases, suggests that the molecule can undergo further chemical modifications, implying a degree of reactivity at specific functional groups.

Q5: Are there known Structure-Activity Relationship (SAR) studies involving 2-Hydroxy-3-methylquinoxaline?

A5: Yes.

- [8] Research exploring the inhibition of lipopolysaccharide (LPS)-induced TNF-alpha release on mouse macrophages utilized a series of 2-quinoxalinol analogs, including derivatives of 2-Hydroxy-3-methylquinoxaline. The study identified specific structural modifications, such as the introduction of amino and alkoxy substituents, that contribute to enhanced inhibitory activity.

Q6: What analytical methods are used to characterize and quantify 2-Hydroxy-3-methylquinoxaline?

A6: The research highlights a crucial analytical technique:

- [4] High-Performance Liquid Chromatography (HPLC): This method is employed to quantify 2-Hydroxy-3-methylquinoxaline after its formation as a fluorescent derivative in a biochemical assay. The reversed-phase HPLC method enables separation and detection of the target compound in complex biological matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B154233.png)